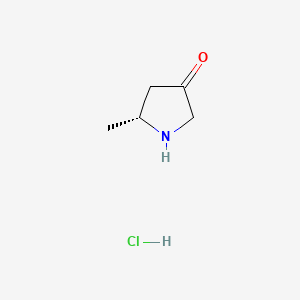

(5R)-5-methylpyrrolidin-3-onehydrochloride

Vue d'ensemble

Description

®-2-Methylpyrrolidin-5-one hydrochloride is a chemical compound with significant importance in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylpyrrolidin-5-one hydrochloride typically involves the reaction of 2-methylpyrrolidin-5-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. One common method involves the use of thionyl chloride (SOCl2) to convert the hydroxyl group of the pyrrolidinone to a chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of ®-2-Methylpyrrolidin-5-one hydrochloride may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Methylpyrrolidin-5-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives related to (5R)-5-methylpyrrolidin-3-one hydrochloride. For instance, a series of 5-oxopyrrolidine derivatives demonstrated promising anticancer activity against A549 human lung adenocarcinoma cells. The study compared the cytotoxic effects of these compounds with cisplatin, a standard chemotherapeutic agent, revealing that certain derivatives exhibited significant potency .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 18 | 12.4 | A549 |

| Compound 21 | 8.7 | A549 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests against multidrug-resistant strains of Staphylococcus aureus showed that some derivatives exhibited selective antimicrobial properties, making them potential candidates for developing new antibiotics .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| S. aureus (linezolid-resistant) | 32 | Active |

| E. coli (carbapenem-resistant) | >64 | Inactive |

Neuropharmacological Applications

Research indicates that (5R)-5-methylpyrrolidin-3-one hydrochloride may interact with G protein-coupled receptors, which are crucial in neuropharmacology. These interactions could lead to the development of novel therapeutic agents for neurological disorders .

Case Study: G Protein-Coupled Receptors

A study highlighted the role of G protein-coupled receptors in mediating various physiological responses. The disruption of specific receptors has been linked to conditions such as premature ovarian aging and heightened pain behaviors in animal models . This suggests that compounds like (5R)-5-methylpyrrolidin-3-one hydrochloride could be explored further for their potential therapeutic effects on these pathways.

Synthesis and Development

The synthesis of (5R)-5-methylpyrrolidin-3-one hydrochloride involves straightforward chemical reactions that can be optimized for yield and purity. Understanding the synthetic pathways is essential for developing more effective derivatives with enhanced biological activity.

Synthetic Pathway Overview

- Starting materials include pyrrolidine derivatives.

- Reaction conditions typically involve acid catalysis.

- Purification is achieved through crystallization or chromatography.

Mécanisme D'action

The mechanism of action of ®-2-Methylpyrrolidin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to ®-2-Methylpyrrolidin-5-one hydrochloride include other pyrrolidinone derivatives such as:

- 2-Pyrrolidinone

- N-Methyl-2-pyrrolidinone

- 2-Methyl-1-pyrrolidinone

Uniqueness

What sets ®-2-Methylpyrrolidin-5-one hydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the hydrochloride salt. This unique combination of features can result in distinct chemical properties and biological activities, making it a valuable compound for specialized applications .

Activité Biologique

(5R)-5-methylpyrrolidin-3-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

(5R)-5-methylpyrrolidin-3-one hydrochloride is a pyrrolidine derivative characterized by its unique stereochemistry and functional groups. Its chemical structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Antimicrobial Properties

Research indicates that (5R)-5-methylpyrrolidin-3-one hydrochloride exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial growth and replication.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that (5R)-5-methylpyrrolidin-3-one hydrochloride can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism of action includes the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p300/CBP bromodomain pathway, which plays a significant role in transcriptional regulation related to cancer progression .

The biological activity of (5R)-5-methylpyrrolidin-3-one hydrochloride is attributed to its interaction with specific molecular targets. It acts as an inhibitor or modulator of certain enzymes or receptors, influencing various cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy.

- Receptor Modulation : It may interact with neurotransmitter receptors, impacting signal transduction pathways that regulate mood and behavior .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of (5R)-5-methylpyrrolidin-3-one hydrochloride on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment, highlighting its potential as a therapeutic agent in oncology.

- Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its effectiveness against common bacterial pathogens.

Comparative Analysis

To better understand the uniqueness of (5R)-5-methylpyrrolidin-3-one hydrochloride compared to similar compounds, a comparative analysis is presented below:

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| (5R)-5-methylpyrrolidin-3-one hydrochloride | Pyrrolidine derivative | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

| (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride | Cyclohexanol derivative | Limited antimicrobial | Primarily receptor interaction |

| 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride | Pyrrolidine derivative | Enzyme inhibition | Protein-ligand interaction modulation |

Propriétés

IUPAC Name |

(5R)-5-methylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFHSNODCITTNM-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.